molecular formula C8H6N2O3 B1384181 7-hydroxy-2H-indazole-6-carboxylic acid CAS No. 907190-32-3

7-hydroxy-2H-indazole-6-carboxylic acid

Cat. No.: B1384181
CAS No.: 907190-32-3
M. Wt: 178.14 g/mol
InChI Key: YFOULNMPGLZBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The presence of both carboxylic acid and hydroxyl groups in this compound makes it a versatile intermediate for further chemical modifications.

Biochemical Analysis

Biochemical Properties

1H-Indazole-6-carboxylic acid, 7-hydroxy- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The compound’s interaction with these kinases can modulate cellular responses to external stimuli, thereby affecting cell growth and differentiation . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been shown to bind to specific receptors on cell surfaces, altering their conformation and function .

Cellular Effects

The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular behaviors such as proliferation, apoptosis, and differentiation . Furthermore, 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been found to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1H-Indazole-6-carboxylic acid, 7-hydroxy- exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound may inhibit a kinase by binding to its active site, preventing substrate access and subsequent phosphorylation events . Additionally, 1H-Indazole-6-carboxylic acid, 7-hydroxy- can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to 1H-Indazole-6-carboxylic acid, 7-hydroxy- has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Indazole-6-carboxylic acid, 7-hydroxy- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimal effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

1H-Indazole-6-carboxylic acid, 7-hydroxy- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 1H-Indazole-6-carboxylic acid, 7-hydroxy- within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, influencing its localization and accumulation . These distribution patterns can affect the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of 1H-Indazole-6-carboxylic acid, 7-hydroxy- is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression and cellular responses . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-hydroxy-2H-indazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acids. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate followed by cyclization and subsequent oxidation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-hydroxy-2H-indazole-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1H-Indazole-6-carboxylic acid
  • 1H-Indazole-7-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

Comparison: 7-hydroxy-2H-indazole-6-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups at specific positions on the indazole ring. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

7-hydroxy-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOULNMPGLZBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NNC=C21)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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